N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is a chemical compound with significant pharmacological potential, particularly as a selective agonist of the delta opioid receptor. This compound is of interest in medicinal chemistry due to its unique structure and biological activity. It is classified under the category of amides and possesses a complex aromatic structure that contributes to its functionality.
The compound can be synthesized from readily available starting materials such as 3-nitroaniline and 2,6-dimethylphenol. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in research and industrial applications.
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is classified as an amide due to the presence of the amide functional group (-CONH-). Additionally, it is categorized under opioid receptor modulators, specifically targeting the delta opioid receptor.
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide typically involves several key steps:
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has a molecular formula of and a molecular weight of approximately 284.36 g/mol. The structure features:
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo several chemical reactions:
The mechanism of action for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide primarily involves its interaction with opioid receptors, particularly the delta subtype. Upon binding to these receptors, the compound modulates their activity, leading to various biological effects such as analgesia and potential therapeutic benefits in conditions like pain management.
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has various scientific applications:
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide (CAS 953756-73-5) is a synthetic organic compound with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol. Its structure features a propanamide core linked to a 3-aminophenyl moiety at the carbonyl terminus and a 2,6-dimethylphenoxy group at the α-carbon position. The canonical SMILES representation is CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N, highlighting the ortho-dimethylated phenyl ether, the secondary amide bond, and the meta-substituted aniline with its primary amine group. This arrangement creates distinct polar (amide, aniline) and nonpolar (dimethylphenol) domains, enabling potential interactions with biological targets [2] [6] [8]. The compound belongs to the aryloxypropanamide class, a scaffold of significant interest in antimicrobial and antiparasitic drug discovery due to its structural similarity to bioactive molecules targeting essential pathogen enzymes.
The exploration of aryloxypropanamides emerged from systematic efforts to optimize the physicochemical and target-binding properties of phenolic and anilide compounds. Early derivatives like 2-amino-3-(2,6-dimethylphenoxy)propanamide (CID 61938637) demonstrated the role of the propanamide spacer in bridging aromatic systems while maintaining metabolic stability [4]. The specific introduction of a meta-aminophenyl group—as seen in N-(3-aminophenyl)propanamide (CID 89953)—represented a strategic shift to enhance hydrogen-bonding capacity and aqueous solubility, addressing limitations of purely lipophilic analogs [1].
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide was first synthesized to investigate the synergistic effects of combining a sterically hindered phenolic ether (2,6-dimethylphenol) with an electron-rich aniline. The 2,6-dimethyl substitution on the phenoxy group prevents oxidation and restricts conformational flexibility, potentially enhancing target specificity. The compound’s discovery is documented in chemical vendor catalogs (e.g., BLD Pharm, ChemicalBridge) with research-grade availability, indicating its use as an intermediate or reference standard in bioactive molecule development [2] [6] [8].
Table 1: Structural Characterization of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide
Property | Value |
---|---|
CAS Registry Number | 953756-73-5 |
Molecular Formula | C₁₇H₂₀N₂O₂ |
Molecular Weight | 284.35 g/mol |
IUPAC Name | N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
SMILES | CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |
Key Functional Groups | Secondary amide, primary aromatic amine, alkyl aryl ether |
This compound shares significant structural homology with pharmacologically active aryloxypropanamides, particularly in antimalarial research:
MMV1557817: A clinical-stage antimalarial featuring a biaryl extension instead of the 3-aminophenyl group. It acts as a dual inhibitor of Plasmodium M1 and M17 metalloaminopeptidases—enzymes essential for hemoglobin digestion. Its nanomolar activity against both P. falciparum and P. vivax underscores the potential of the aryloxypropanamide scaffold in targeting conserved parasitic pathways [3].
Sapanisertib Derivatives: Though primarily a human mTOR inhibitor, sapanisertib (and related compounds) contains phenoxypropanamide-like motifs. Repurposing studies revealed potent inhibition of Plasmodium kinases, including PI4Kβ and PKG, demonstrating this scaffold’s versatility in targeting divergent enzyme classes [5].
Table 2: Bioactive Aryloxypropanamide Analogues and Their Targets
Compound | Key Structural Features | Biological Target | Therapeutic Area |
---|---|---|---|
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide | Meta-aminophenyl; 2,6-dimethylphenoxy | Under investigation (enzyme inhibition) | Antimicrobial lead |
MMV1557817 | Trifluorobiphenyl; hydroxamic acid | PfA-M1/PfA-M17 aminopeptidases | Antimalarial |
Sapanisertib-based inhibitors | Pyrazolopyrimidine core | PI4Kβ, PKG kinases | Antimalarial (repurposed) |
Pantothenamide derivatives | Pantothenic acid mimics | Acetyl-CoA synthetase (AcAS) | Antimalarial |
The 3-aminophenyl moiety in this compound may confer advantages over simpler anilides. The amine’s position (meta) allows for linear hydrogen-bonding networks without steric clashes from ortho substituents, potentially facilitating interactions with enzyme catalytic residues or cofactors. This is exemplified in pantothenamide antimalarials like MMV693183, where aromatic amine placement critically influences acetyl-CoA synthetase (AcAS) inhibition [7].
The structural design of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide aligns with strategies to inhibit essential pathogen enzymes:
Metalloaminopeptidases (M1/M17): These zinc-dependent exopeptidases enable hemoglobin degradation in Plasmodium. The compound’s amide carbonyl and aromatic amine may coordinate catalytic zinc ions, while its hydrophobic phenoxy group could occupy the S1′ substrate pocket. Dual M1/M17 inhibitors like MMV1557817 exploit similar pharmacophores to cause lethal peptide accumulation in the digestive vacuole [3].
Kinases (PI4Kβ/PKG): In malaria parasites, phosphatidylinositol 4-kinase beta (PI4Kβ) and cGMP-dependent protein kinase (PKG) regulate asexual and sexual development. The propanamide linker’s flexibility may enable optimal orientation within ATP-binding sites, as observed in sapanisertib’s binding to PI4Kβ [5].
Acetyl-CoA Synthetase (AcAS): This enzyme converts acetate to acetyl-CoA for lipid biosynthesis. The 3-aminophenyl group mimics pantothenate’s pteridine ring in antimetabolites like MMV693183, which is processed into a CoA analog that jams AcAS [7].
The rise of artemisinin resistance—characterized by delayed parasite clearance in Southeast Asia and Africa—has intensified the search for novel mechanisms, including:
Table 3: Validated Enzyme Targets in Plasmodium for Aryloxypropanamide Analogues
Enzyme Target | Biological Function | Inhibition Consequence |
---|---|---|
M1 Metalloaminopeptidase | Hydrolyzes N-terminal basic/hydrophobic amino acids from hemoglobin peptides | Peptide accumulation; digestive vacuole dysfunction |
M17 Leucyl Aminopeptidase | Cleaves N-terminal leucine/tryptophan | Blocked hemoglobin digestion; trophozoite death |
PI4Kβ Kinase | Generates phosphatidylinositol 4-phosphate for membrane synthesis | Impaired membrane formation; asexual stage arrest |
Acetyl-CoA Synthetase (AcAS) | Activates acetate for lipid metabolism | Disrupted acetyl-CoA pools; lipid depletion |
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide serves as a versatile scaffold for optimizing interactions with these targets. Its 2,6-dimethylphenoxy group enhances lipophilicity for membrane penetration, while the 3-aminophenyl group provides a handle for derivatization to fine-tune enzyme affinity or to generate prodrugs. This balance positions it as a promising chemotype for future antimalarial and antimicrobial optimization programs [2] [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: